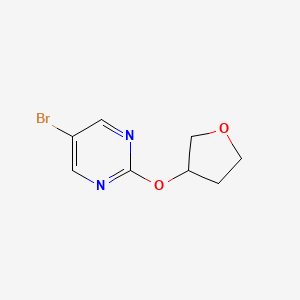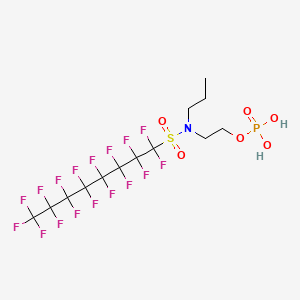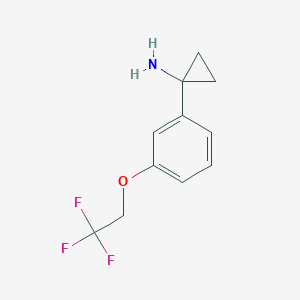
N-Benzoyl-2'-deoxy-2'-fluoroadenosine, 3'-(hydrogen phosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) is a synthetic nucleoside analog It is characterized by the presence of a benzoyl group attached to the nitrogen atom of the adenine base, a fluorine atom at the 2’ position of the deoxyribose sugar, and a hydrogen phosphonate group at the 3’ position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of the deoxyribose sugar are protected using silyl or acyl protecting groups.
Introduction of Fluorine: The fluorine atom is introduced at the 2’ position of the deoxyribose sugar through nucleophilic substitution reactions.
Formation of the Adenine Base: The adenine base is synthesized separately and then coupled with the protected deoxyribose sugar.
Benzoylation: The benzoyl group is introduced by reacting the adenine base with benzoyl chloride in the presence of a base such as pyridine.
Phosphonation: The hydrogen phosphonate group is introduced at the 3’ position through a reaction with phosphonic acid derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product.
化学反应分析
Types of Reactions
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The fluorine atom at the 2’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane complexes are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of catalysts or under thermal conditions.
Major Products
Oxidation: Phosphonate esters.
Reduction: Phosphine oxides.
Substitution: Various nucleoside analogs with different substituents at the 2’ position.
科学研究应用
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA interactions, as well as in the development of molecular probes.
Medicine: Investigated for its antiviral properties, particularly against viral pathogens such as HIV and hepatitis viruses.
Industry: Utilized in the production of diagnostic reagents and as a precursor in the synthesis of pharmaceutical compounds.
作用机制
The mechanism of action of N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes involved in nucleic acid synthesis, thereby preventing the propagation of the virus.
相似化合物的比较
Similar Compounds
2’-Deoxy-2’-fluoroadenosine: Lacks the benzoyl and hydrogen phosphonate groups.
N-Benzoyl-2’-deoxyadenosine: Lacks the fluorine atom and hydrogen phosphonate group.
2’-Deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate): Lacks the benzoyl group.
Uniqueness
N-Benzoyl-2’-deoxy-2’-fluoroadenosine, 3’-(hydrogen phosphonate) is unique due to the combination of the benzoyl, fluorine, and hydrogen phosphonate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for antiviral research and therapeutic applications.
属性
分子式 |
C17H16FN5O6P+ |
|---|---|
分子量 |
436.3 g/mol |
IUPAC 名称 |
[5-(6-benzamidopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C17H15FN5O6P/c18-11-13(29-30(26)27)10(6-24)28-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(25)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24H,6H2,(H-,19,20,22,25,26,27)/p+1 |
InChI 键 |
MHWGSBFOILVWHG-UHFFFAOYSA-O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O[P+](=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)
![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)





![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)






